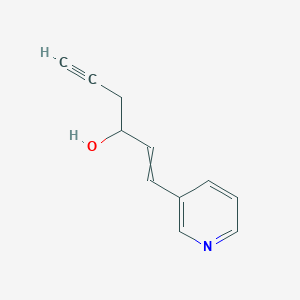

1-(Pyridin-3-YL)hex-1-EN-5-YN-3-OL

Description

Properties

CAS No. |

393185-77-8 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

1-pyridin-3-ylhex-1-en-5-yn-3-ol |

InChI |

InChI=1S/C11H11NO/c1-2-4-11(13)7-6-10-5-3-8-12-9-10/h1,3,5-9,11,13H,4H2 |

InChI Key |

KJVOFOFJEZATMY-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC(C=CC1=CN=CC=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Pyridinyl Substituents

Key analogues include compounds with pyridinyl-linked unsaturated chains or functionalized hydrocarbons. Examples from literature:

Key Observations :

- Functional Group Influence : The hydroxyl group in this compound distinguishes it from imine-based analogues (e.g., compounds A and B in ), which exhibit volatility and odor but lack polar alcohol moieties. This difference may reduce volatility and enhance solubility in polar solvents.

- Aromatic vs.

Physicochemical and Spectroscopic Comparisons

- Odor and Volatility: Imine derivatives in emit fruity/pear notes due to low molecular weight and branched alkyl chains. The hydroxyl and alkyne groups in this compound likely suppress volatility, making odorless behavior probable.

- Retention Index (RI) : Compound A in has RI = 1442, suggesting moderate polarity. The target compound’s RI is unreported but expected to be higher due to hydroxyl group polarity.

- Synthetic Complexity: The patent compound involves multi-step synthesis (e.g., esterification, amidation), whereas this compound could theoretically be synthesized via Sonogashira coupling or hydroxylation of preformed alkynes.

Reactivity and Stability

- Hydroxyl Group Reactivity : The alcohol in this compound may undergo esterification or oxidation, unlike imine analogues , which are prone to hydrolysis.

- Alkyne Participation : The terminal alkyne could engage in click chemistry (e.g., Huisgen cycloaddition), a feature absent in phenylmethanimines .

Q & A

Q. What are the recommended synthetic routes for 1-(Pyridin-3-YL)hex-1-EN-5-YN-3-OL?

The synthesis of pyridine-containing alkyne derivatives typically involves cross-coupling reactions and functional group transformations. For example, palladium-catalyzed Sonogashira coupling can be employed to introduce the alkyne moiety, while pyridine rings are often functionalized via nucleophilic substitution or metal-mediated reactions. A methodological approach includes:

- Alkyne formation : Use of sodium hydride and iodomethane for deprotonation and alkylation (applicable to intermediates) .

- Pyridine coupling : Reaction conditions similar to those in , where pyridine derivatives are synthesized via reflux with acetylacetone or boronic acids in tetrahydrofuran (THF) or dioxane .

- Purification : Column chromatography or recrystallization, followed by structural validation via NMR and IR spectroscopy .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on spectroscopic and crystallographic techniques:

- NMR/IR : Proton and carbon NMR to confirm connectivity; IR for functional group identification (e.g., -OH, C≡C stretches) .

- X-ray crystallography : SHELX software (SHELXL for refinement, SHELXS for structure solution) is widely used for resolving crystal structures, even for complex molecules with twinned data or high-resolution requirements .

Q. What safety precautions are necessary when handling this compound?

While specific hazard data for this compound is limited, general protocols for pyridine derivatives include:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and eye protection .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in crystallographic data for this compound?

Discrepancies in crystallographic results (e.g., twinning, disordered atoms) can be addressed by:

- Software tools : SHELXD for experimental phasing and SHELXL for refinement, which are robust for handling high-resolution or twinned data .

- Validation metrics : Cross-checking R-factors, electron density maps, and Hirshfeld surfaces to ensure model accuracy .

- Data collection : Optimizing crystal quality (e.g., cryocooling) and collecting multiple datasets to confirm reproducibility .

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s bioactivity?

SAR studies require systematic modifications and biological testing:

- Analog synthesis : Vary substituents on the pyridine ring or alkyne chain (e.g., halogenation, methylation) using methods in and .

- Biological assays : Test against targets like bacterial enzymes (e.g., similar to oxazolidinone derivatives in ) or fungal models (as in ) .

- Computational modeling : Use docking studies to predict binding interactions with biological targets, guided by mechanisms observed in pyrazole-carbonitrile derivatives .

Q. What are the challenges in maintaining compound stability during storage?

Stability issues arise from functional group reactivity (e.g., alkyne oxidation, alcohol dehydration):

- Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent degradation .

- Stability testing : Monitor via HPLC or mass spectrometry over time under varying pH and temperature conditions .

- Light sensitivity : Store in amber vials if photodegradation is suspected, as seen in related pyridine derivatives .

Q. How to address discrepancies in biological activity data across different studies?

Variations in bioassay results may stem from differences in experimental design:

- Standardization : Adopt consistent protocols (e.g., MIC testing for antimicrobial activity) as used in and .

- Controls : Include reference compounds (e.g., known antibacterials like linezolid) to calibrate assay sensitivity .

- Model diversity : Validate activity in multiple biological systems (e.g., in vitro enzyme assays and in vivo models) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.